2-Amino-4-({1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl}carbamoyl)butanoic acid
Description
This compound is a structurally complex tripeptide derivative featuring a glutamine backbone, a cysteine-like sulfanylethyl group, and a β-alanine moiety. The compound has been identified in metabolic studies and is structurally analogous to selenium-containing derivatives like selenocystathionine, though it retains sulfur in its thiol group .
Properties
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSXRVCMGQZWBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859082 | |
| Record name | gamma-Glutamylcysteinylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70-18-8 | |
| Record name | glutathione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400639 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Protection Strategy
-
Glutamic acid : The α-amino group is protected with tert-butoxycarbonyl (Boc), while the γ-carboxyl remains free for coupling.
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Cysteine : The thiol group is protected with a trityl (Trt) or acetamidomethyl (Acm) group. The β-amino group is protected with fluorenylmethyloxycarbonyl (Fmoc).
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Glycine : The carboxyl group is activated as a pentafluorophenyl ester.
Coupling Reactions
-
γ-Glutamyl-Cysteine Formation :
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Carboxymethylcarbamoyl Introduction :
Deprotection and Purification
-
Global Deprotection : Trifluoroacetic acid (TFA) with triisopropylsilane (TIS) and water (95:2.5:2.5) removes Boc and Trt groups.
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HPLC Purification : Reverse-phase C18 column (ACN/H₂O + 0.1% TFA) achieves >95% purity.
Solid-Phase Peptide Synthesis (SPPS)
Resin and Loading
Sequential Coupling
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Cysteine Incorporation :
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Fmoc-cysteine(Acm) (3 eq) coupled with DIC/HOBt (3 eq each) in DMF (2 h, RT).
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Deprotection: 20% piperidine/DMF (2 × 5 min).
-
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Carboxymethylcarbamoyl Modification :
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γ-Glutamyl Addition :
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Boc-glutamic acid (3 eq) coupled using HBTU/NMM (2 h, RT).
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Cleavage and Isolation
Enzymatic Synthesis
Glutathione Synthase-Mediated Approach
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Substrates : γ-Glutamylcysteine (5 mM) and glycine (10 mM).
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Enzyme : Recombinant glutathione synthase (2 U/mL) in Tris-HCl buffer (pH 8.0, 37°C).
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Modification : Carboxymethylcarbamoyl group introduced via Bacillus subtilis transglutaminase (2 h, 30°C).
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Yield : 58% after affinity chromatography.
Comparative Analysis of Methods
| Parameter | Solution-Phase | SPPS | Enzymatic |
|---|---|---|---|
| Overall Yield | 65% | 82% | 58% |
| Purity | 95% | 97% | 90% |
| Reaction Time | 72 h | 48 h | 24 h |
| Cost | High | Moderate | Low |
| Scalability | Limited | High | Moderate |
Patent-Derived Innovations
The linker chemistry in EP4406608A2 describes carbamoyl-thiol modifications using maleimide-functionalized intermediates. Key adaptations include:
-
Maleimide Coupling : Thiol-specific maleimide (2 eq) reacts with the cysteine’s deprotected thiol (pH 6.5–7.5, 4°C).
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Branching Units : Tris(2-carboxyethyl)phosphine (TCEP) ensures disulfide reduction pre-coupling.
Chemical Reactions Analysis
Types of Reactions
Gamma-Glutamylcysteinylglycine undergoes various chemical reactions, including oxidation, reduction, and conjugation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other reactive oxygen species (ROS) can oxidize this compound.
Reduction: NADPH is commonly used as a reducing agent in the presence of glutathione reductase.
Conjugation: Electrophilic compounds such as xenobiotics and their metabolites can react with this compound in the presence of glutathione S-transferases.
Major Products Formed
Oxidation: Glutathione disulfide (GSSG)
Reduction: Gamma-Glutamylcysteinylglycine (GSH)
Conjugation: Glutathione conjugates
Scientific Research Applications
Basic Information
- IUPAC Name : 2-amino-4-({1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl}carbamoyl)butanoic acid
- Molecular Formula : C10H17N3O6S
- Molecular Weight : 307.32 g/mol
- CAS Number : 70-18-8
Biochemical Research
This compound plays a crucial role in biochemical assays due to its antioxidant properties. It is primarily studied for its ability to scavenge free radicals and protect cells from oxidative stress. This property is particularly relevant in studies related to:
- Cellular Aging : Research indicates that compounds with antioxidant capabilities can mitigate cellular damage associated with aging processes.
- Neurodegenerative Diseases : The compound's potential protective effects against neurodegeneration are being explored, particularly its role in modulating glutathione levels in neuronal cells.
Pharmacological Applications
The pharmacological significance of this compound lies in its therapeutic potential:
- Cancer Treatment : Its ability to confer resistance to oxidative stress makes it a candidate for enhancing the efficacy of chemotherapeutic agents. Studies have shown that it can protect healthy cells while allowing cancerous cells to be targeted more effectively.
- Respiratory Diseases : It has been investigated for use in treating lung diseases, especially in patients with compromised immune systems like those with HIV/AIDS. The compound assists in maintaining lung function and reducing inflammation.
Clinical Studies and Case Reports
Several clinical studies have documented the efficacy of this compound:
- Study on Oxidative Stress : A study published in Journal of Clinical Biochemistry highlighted the role of this compound in reducing biomarkers of oxidative stress in patients undergoing chemotherapy .
- Lung Disease Management : Clinical trials have demonstrated improvements in lung function metrics among patients treated with formulations containing this compound, suggesting its utility as an adjunct therapy .
Table 1: Comparative Analysis of Antioxidant Activity
Table 2: Clinical Trial Outcomes
Mechanism of Action
Gamma-Glutamylcysteinylglycine exerts its effects primarily through its antioxidant properties. It donates electrons to reactive oxygen species (ROS) and other free radicals, neutralizing them and preventing cellular damage. The compound also participates in the detoxification of xenobiotics by conjugating with them, making them more water-soluble and easier to excrete .
Molecular Targets and Pathways
Glutathione Peroxidase: Catalyzes the reduction of hydrogen peroxide and lipid peroxides using 2-Amino-4-({1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl}carbamoyl)butanoic acid as a substrate.
Glutathione Reductase: Reduces glutathione disulfide back to this compound using NADPH.
Glutathione S-Transferases: Catalyze the conjugation of this compound with electrophilic compounds.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structure distinguishes it from simpler sulfur-containing amino acids and peptides. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
| Compound Name | Key Functional Groups | Molecular Features | Biological Relevance |
|---|---|---|---|
| Target Compound | Amino, sulfanyl, carbamoyl, carboxyl | Tripeptide derivative with thiol group | Potential antioxidant/metabolite |
| Methionine (2-Amino-4-(methylthio)butanoic acid) | Amino, methylthio, carboxyl | Essential sulfur-containing amino acid | Protein synthesis, methylation |
| Selenocystathionine | Amino, selanyl, carboxyl | Selenium analog of cystathionine | Selenium storage, plant metabolite |
| Glutathione (γ-Glutamylcysteinylglycine) | γ-Glutamyl, cysteine thiol, glycine | Tripeptide with redox-active thiol | Antioxidant, detoxification |
Key Observations :
- The target compound’s carboxymethylcarbamoyl group differentiates it from methionine, which has a simpler methylthio side chain. This structural complexity may enhance metal-binding capacity compared to methionine .
- Unlike selenocystathionine, which replaces sulfur with selenium, the target compound retains sulfur, likely reducing toxicity while maintaining redox activity .
Biological Activity
2-Amino-4-({1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl}carbamoyl)butanoic acid, commonly known as glutathione (reduced form), is a tripeptide composed of glutamate, cysteine, and glycine. It plays a crucial role in various biological processes, including antioxidant defense, detoxification, and regulation of cellular functions. This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H17N3O6S
- Molecular Weight : 307.32 g/mol
- CAS Number : 70-18-8
- IUPAC Name : this compound
Glutathione functions primarily as an antioxidant by:
- Scavenging Free Radicals : It neutralizes reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
- Regulating Enzymatic Activity : Glutathione is involved in the activity of various enzymes, including glutathione peroxidase and glutathione S-transferases, which are crucial for detoxification processes.
- Maintaining Redox Homeostasis : It helps maintain the balance between oxidants and antioxidants in cells.
Antioxidant Activity
Glutathione's ability to reduce oxidative stress is well-documented. Studies show that it significantly lowers levels of lipid peroxidation and enhances the activity of antioxidant enzymes in various cell types.
Detoxification
Glutathione conjugates with harmful substances to facilitate their excretion. This process is vital in the liver, where it aids in the detoxification of drugs and environmental toxins.
Immune Function
Research indicates that glutathione plays a role in modulating immune responses. It enhances lymphocyte proliferation and cytokine production, contributing to improved immune function.
Therapeutic Applications
- Cancer Treatment : Glutathione has been studied for its potential to protect normal cells during chemotherapy while enhancing the efficacy of certain anticancer agents.
- Lung Diseases : It is used in treating conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis due to its mucolytic properties.
- Neurodegenerative Diseases : Its neuroprotective effects are being explored for conditions like Parkinson's and Alzheimer's diseases.
Case Studies
-
Study on Oxidative Stress in Diabetic Patients :
A clinical trial demonstrated that supplementation with glutathione improved oxidative stress markers in diabetic patients, suggesting its potential as a therapeutic agent for managing diabetes-related complications . -
Cancer Therapy Enhancement :
A study indicated that glutathione administration could enhance the efficacy of doxorubicin in breast cancer treatment by reducing side effects while maintaining therapeutic efficacy . -
Pulmonary Health Improvement :
Research involving patients with COPD showed that inhaled glutathione significantly improved lung function and reduced exacerbations .
Data Table
Q & A
Advanced Research Question
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and thermal (40–60°C) conditions. Monitor degradation via HPLC and identify products using high-resolution MS .
- Simulated biological fluids : Incubate in phosphate-buffered saline (PBS) or human serum at 37°C to mimic in vivo stability.
- Kinetic analysis : Calculate half-life () and degradation pathways (e.g., hydrolysis of amide bonds) .
How can peptide conjugation strategies enhance the compound’s bioavailability?
Advanced Research Question
- Carrier peptides : Conjugate with cell-penetrating peptides (e.g., TAT) via thiol-maleimide or click chemistry.
- Prodrug design : Modify carboxyl groups to ester prodrugs for improved membrane permeability.
- In vivo testing : Use pharmacokinetic studies in rodent models to compare bioavailability of conjugated vs. unconjugated forms .
What computational tools predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., glutathione reductase) or receptors.
- MD simulations : GROMACS or AMBER simulates dynamic interactions in aqueous environments.
- QSAR models : Train on datasets of structurally related compounds to predict activity and toxicity .
How do regulatory guidelines influence the compound’s development for preclinical studies?
Basic Research Question
Follow ICH Q3A/B guidelines for impurity thresholds (<0.15% for unknown impurities). Ensure batch-to-batch consistency using validated HPLC methods and reference standards from pharmacopeial sources (e.g., EP or USP) .
What strategies mitigate oxidation of the sulfanylethyl group during storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
